molecular formula C10H16O4 B8632511 5-Butyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 57742-51-5

5-Butyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8632511
M. Wt: 200.23 g/mol
InChI Key: COCRMIPMQVKKOZ-UHFFFAOYSA-N
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Patent
US08436210B2

Procedure details

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, 6.15 g, 42.7 mmol) and triethyl amine (8.63 g, 85.4 mmol) were dissolved in dichloromethane (60 mL). Butyric acid chloride (4.99 g, 46.9 mmol) was added to the solution thus obtained dropwise while cooling with ice, followed by stirring at room temperature for about 12 hours. The reaction mixture was concentrated under reduced pressure, and then the resulting residue was subjected to extraction using ethyl acetate. The thus-obtained organic layer was washed with dilute hydrochloric acid and an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=8/2) to obtain 5-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.C(N(CC)CC)C.[C:18](Cl)(=O)[CH2:19][CH2:20][CH3:21]>ClCCl>[CH2:18]([CH:6]1[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:5])[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
8.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.99 g
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for about 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was subjected to extraction
WASH
Type
WASH
Details
The thus-obtained organic layer was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)C1C(OC(OC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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